[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol
Description
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol is a fluorinated organic compound with the molecular formula C8H6F5NO. It is characterized by the presence of a pyridine ring substituted with a pentafluoroethyl group and a methanol group.
Properties
CAS No. |
2703779-84-2 |
|---|---|
Molecular Formula |
C8H6F5NO |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-pyridylmagnesium bromide with pentafluoroethyl iodide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]carboxylic acid, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- [5-(2,4-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]carboxylic acid
- [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]amine
Uniqueness
Compared to similar compounds, [6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentafluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
